molecular formula C4F4N2 B1595357 Pyridazine, tetrafluoro- CAS No. 7627-80-7

Pyridazine, tetrafluoro-

Cat. No. B1595357
CAS RN: 7627-80-7
M. Wt: 152.05 g/mol
InChI Key: WZGAMTYFRMRZNL-UHFFFAOYSA-N
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Description

Pyridazine, tetrafluoro- is a chemical compound with the molecular formula C4F4N2 . It is a derivative of pyridazine, an aromatic, heterocyclic, organic compound that contains a six-membered ring with two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of Pyridazine, tetrafluoro- includes a pyridazine ring, which is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Tetrafluoropyridazine is highly electrophilic due to the presence of several fluorine atoms attached to the heteroaryl rings . This makes it react very readily with a wide range of nucleophilic species . This property is utilized in nucleophilic aromatic substitution reactions, enabling the synthesis of a wide range of highly functionalized heterocyclic derivatives .

Synthesis of Macrocycles

The reactivity of Tetrafluoropyridazine with nucleophilic species also enables the synthesis of macrocycles . Macrocycles are large ring-shaped molecules that have applications in various fields, including drug discovery and materials science .

Preparation of Ring-Fused Systems

Tetrafluoropyridazine can be used as a starting material for the preparation of novel polyfunctional ring-fused pyridazine systems . These systems have potential applications in the drug discovery arena .

Synthesis of Glycosyl Donors

The nucleophilic aromatic substitution reactions of Tetrafluoropyridazine substrates have enabled the synthesis of glycosyl donors . These are important compounds in the synthesis of glycosides, which have applications in pharmaceuticals and other areas .

Preparation of Highly Functionalized Heterocyclic Derivatives

Tetrafluoropyridazine is used as a scaffold for the synthesis of a diverse range of heteroaromatic systems . This includes the preparation of highly functionalized heterocyclic derivatives .

Discovery of New Processes and Molecular Architectures

The exploration of the chemistry of perfluoroheteroaromatic systems like Tetrafluoropyridazine has led to the discovery of some remarkable new processes and molecular architectures . This extends our knowledge of mechanistic organic chemistry in general .

Future Directions

Pyridazine-based materials, including tetrafluoro-pyridazine, have shown potential in various fields due to their exceptional structural modifiability, capability for supramolecular assembly, distinctive optoelectronic specialty, and superior device performance . Future research may focus on exploring these properties further and developing new applications.

properties

IUPAC Name

3,4,5,6-tetrafluoropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F4N2/c5-1-2(6)4(8)10-9-3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGAMTYFRMRZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NN=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227159
Record name Pyridazine, tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine, tetrafluoro-

CAS RN

7627-80-7
Record name Pyridazine, tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007627807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridazine, tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of tetrafluoropyridazine?

A1: Tetrafluoropyridazine has the molecular formula C4F4N2 and a molecular weight of 184.06 g/mol.

Q2: What spectroscopic data is available for characterizing tetrafluoropyridazine?

A2: ¹⁹F NMR spectroscopy is particularly useful for characterizing tetrafluoropyridazine and its derivatives. Mass spectrometry (m.s.) is also commonly employed for identification. [, ]

Q3: What is the most prominent characteristic of tetrafluoropyridazine's chemical behavior?

A3: Tetrafluoropyridazine is highly susceptible to nucleophilic aromatic substitution reactions, readily reacting with nucleophiles to replace fluorine atoms. This reactivity allows for the synthesis of a wide range of substituted pyridazine derivatives. [, , , ]

Q4: Which positions on the tetrafluoropyridazine ring are most reactive towards nucleophilic substitution?

A4: The fluorine atoms at the 4 and 5 positions of the tetrafluoropyridazine ring exhibit the highest reactivity toward nucleophilic substitution under basic conditions. Interestingly, under strongly acidic conditions, the 3 and 6 positions become more susceptible to nucleophilic attack. [, ]

Q5: Can you provide examples of nucleophiles that react with tetrafluoropyridazine?

A5: A diverse range of nucleophiles, including amines, alkoxides, and thiolates, have been shown to react with tetrafluoropyridazine. For example, reactions with amines lead to the formation of substituted amino-pyridazines, while reactions with alkoxides yield alkoxy-pyridazines. [, , , , ]

Q6: What are the potential applications of tetrafluoropyridazine derivatives?

A6: The unique properties of tetrafluoropyridazine derivatives make them promising candidates for various applications. These include:

  • Pharmaceuticals: Substituted pyridazines are frequently encountered in medicinal chemistry, holding potential as drug scaffolds. [, , ]
  • Polymers: Tetrafluoropyridazine can act as a monomer for synthesizing novel fluorinated polymers. The incorporation of fluorine often imparts desirable properties to polymers, such as thermal stability and chemical resistance. [, ]
  • Materials Science: The versatility of tetrafluoropyridazine as a building block opens avenues for creating novel materials with tailored properties. [, ]

Q7: Has computational chemistry been employed to study tetrafluoropyridazine?

A7: Yes, density functional theory (DFT) calculations have been used to investigate the reactivity and regioselectivity of nucleophilic substitution reactions on tetrafluoropyridazine. These calculations provide insights into the reaction mechanisms and help explain the observed reactivity patterns. [, ]

Q8: Can tetrafluoropyridazine undergo rearrangement reactions?

A8: Yes, tetrafluoropyridazine exhibits interesting rearrangement behavior under specific conditions:

  • Thermal Rearrangement: Upon heating to high temperatures (around 800°C), tetrafluoropyridazine can rearrange to form tetrafluoropyrimidine. []
  • Photochemical Rearrangement: When exposed to UV irradiation, tetrafluoropyridazine rearranges to yield perfluoropyrazines. [, ]
  • Fluoride-Ion Induced Rearrangement: In the presence of fluoride ions, perfluoroalkyl substituents on the pyridazine ring can migrate, leading to isomeric products. [, ]

Q9: What is the mechanism proposed for the thermal rearrangement of tetrafluoropyridazine to tetrafluoropyrimidine?

A9: The proposed mechanism involves the formation of a diazabenzvalene intermediate, which subsequently undergoes a sigmatropic rearrangement to yield the pyrimidine derivative. []

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